2,4,5-Tribromoaniline

Catalog No.
S2900365
CAS No.
615-86-1
M.F
C6H4Br3N
M. Wt
329.817
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Tribromoaniline

CAS Number

615-86-1

Product Name

2,4,5-Tribromoaniline

IUPAC Name

2,4,5-tribromoaniline

Molecular Formula

C6H4Br3N

Molecular Weight

329.817

InChI

InChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2

InChI Key

IANBJQQTAKDKDC-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)N

Solubility

not available

2,4,5-Tribromoaniline is an aromatic compound characterized by the presence of three bromine atoms and an amino group attached to a benzene ring. Its chemical formula is C6H4Br3NC_6H_4Br_3N, and it is a derivative of aniline. This compound is notable for its unique structure, which influences its chemical behavior and biological activity. It typically appears as a white or light yellow crystalline solid with a melting point around 120-122°C and a boiling point of approximately 300°C .

Aniline, the parent molecule, is known to be toxic. Due to the similar structure, 2,4,5-Tribromoaniline should also be handled with caution, assuming similar hazardous properties. This includes:

  • Wearing appropriate personal protective equipment (PPE) when handling the compound.
  • Exercising caution to avoid inhalation, ingestion, or skin contact.
Due to the presence of the amino group and bromine substituents. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
  • Reduction Reactions: 2,4,5-Tribromoaniline can be reduced to form aniline or other partially reduced products using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Diazotization: The amino group can be converted into a diazonium salt, which can then react with various nucleophiles to yield substituted aromatic compounds.

The biological activity of 2,4,5-tribromoaniline has garnered attention due to its potential toxicity and effects on human health. Studies indicate that it may exhibit toxic properties when inhaled or ingested. The compound has been associated with harmful effects on the skin and respiratory system, as well as potential carcinogenicity . Additionally, its brominated structure may contribute to environmental persistence and bioaccumulation.

The synthesis of 2,4,5-tribromoaniline typically involves the bromination of aniline. Two common methods include:

  • Bromination in Aqueous Solution:
    • Aniline is dissolved in dilute hydrochloric acid.
    • Bromine water is introduced gradually while stirring.
    • The reaction produces 2,4,5-tribromoaniline as a precipitate, which is then filtered and purified .
  • Bromination in Acetic Acid:
    • A solution of bromine in glacial acetic acid is prepared.
    • This solution is added dropwise to another solution containing aniline in acetic acid while maintaining low temperatures.
    • The resulting mixture yields 2,4,5-tribromoaniline upon cooling and filtration .

2,4,5-Tribromoaniline finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Flame Retardants: Its brominated structure makes it useful in developing fire-retardant materials.
  • Rubber Industry: It is used as an accelerator to improve the heat resistance and durability of rubber products .

Research into the interactions of 2,4,5-tribromoaniline with biological systems has revealed potential concerns regarding its toxicity. Studies have shown that exposure can lead to cumulative effects on human health due to its ability to persist in the environment and accumulate in biological tissues. Ongoing investigations aim to better understand its mechanisms of action and potential pathways for detoxification or bioremediation.

Several compounds are structurally similar to 2,4,5-tribromoaniline. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,4,6-TribromoanilineC6H4Br3NC_6H_4Br_3NContains three bromine atoms at different positions; used in similar applications but has different reactivity .
2-BromoanilineC6H6BrNC_6H_6BrNOnly one bromine atom; less toxic but also less effective as a flame retardant .
3-BromoanilineC6H6BrNC_6H_6BrNSimilar structure but different positioning of the bromine atom; exhibits different chemical properties .
AnilineC6H7NC_6H_7NBase compound without bromination; serves as a precursor for many

XLogP3

3.3

Dates

Modify: 2023-08-17

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